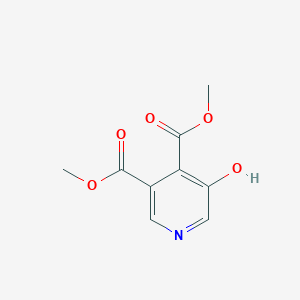
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate (DMHPD) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHPD is a pyridine derivative that possesses two carboxylate groups and a hydroxyl group. It is synthesized through a multistep process that involves the reaction of 3,4-dihydroxypyridine with dimethyl sulfate. DMHPD has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in research.
作用机制
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate exerts its biochemical and physiological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exhibiting antioxidant properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines and to suppress the activation of nuclear factor kappa B (NF-κB), thereby exhibiting anti-inflammatory properties. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
生化和生理效应
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress, inflammation, and neurotoxicity. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to improve cognitive function and to enhance the survival of dopaminergic neurons. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate is also readily available and can be obtained from commercial sources. However, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for research on Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. One area of research is the development of more efficient synthesis methods for Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. Another area of research is the investigation of the potential use of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate and to identify potential targets for its therapeutic use.
科学研究应用
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been investigated for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
属性
CAS 编号 |
19804-07-0 |
|---|---|
产品名称 |
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate |
分子式 |
C9H9NO5 |
分子量 |
211.17 g/mol |
IUPAC 名称 |
dimethyl 5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)5-3-10-4-6(11)7(5)9(13)15-2/h3-4,11H,1-2H3 |
InChI 键 |
KIURMFAVIJKWTQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=CC(=C1C(=O)OC)O |
规范 SMILES |
COC(=O)C1=CN=CC(=C1C(=O)OC)O |
同义词 |
DIMETHYL 5-HYDROXYPYRIDINE-3,4-DICARBOXYLATE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

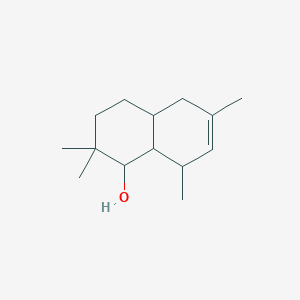
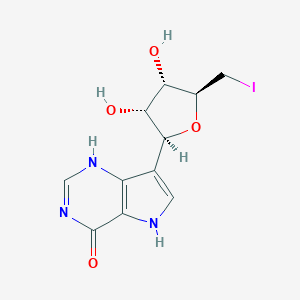

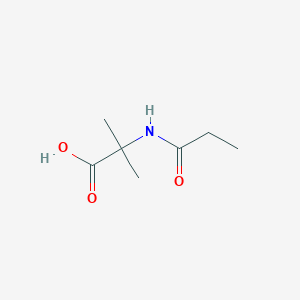


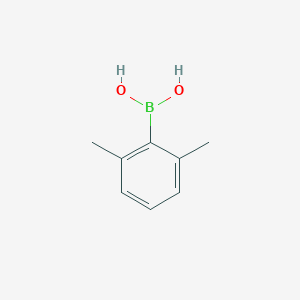
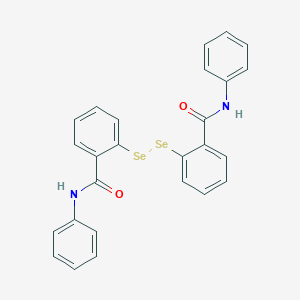

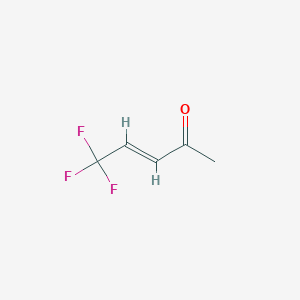

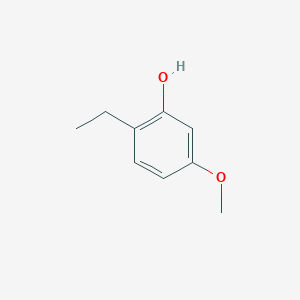
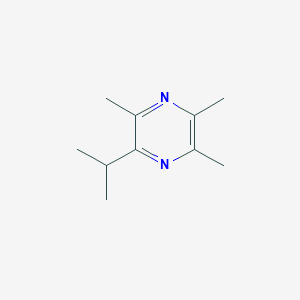
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)